Terazosin-md

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

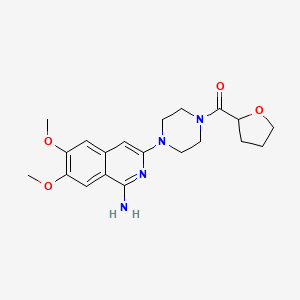

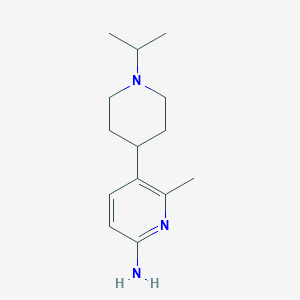

Terazosin is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 adrenergic receptors, Terazosin relaxes smooth muscles in blood vessels and the prostate, improving urinary flow and reducing blood pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .

Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .

Análisis De Reacciones Químicas

Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .

Aplicaciones Científicas De Investigación

Terazosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, Terazosin is used to treat BPH and hypertension by relaxing smooth muscles in blood vessels and the prostate . Recent studies have shown that Terazosin may also have potential therapeutic effects in treating motor neuron disease by increasing energy production in motor neurons . Additionally, Terazosin has been found to enhance mitophagy and alleviate β-cell dysfunction in non-alcoholic fatty pancreas disease by inhibiting the MST1-Foxo3a signaling pathway .

Mecanismo De Acción

Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are abundant in the prostate, prostatic capsule, and bladder neck. This blockade results in the relaxation of smooth muscles in these areas, reducing bladder outlet obstruction and lowering blood pressure . The inhibition of alpha-1 adrenergic receptors also leads to improved urinary flow and reduced symptoms of BPH .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Terazosin include prazosin, doxazosin, and tamsulosin. These compounds are also alpha-1 adrenergic antagonists used to treat BPH and hypertension .

Uniqueness of Terazosin: Terazosin is unique in its ability to selectively block alpha-1 adrenergic receptors without affecting their individual subtypes. This selectivity allows for the relaxation of smooth muscles in blood vessels and the prostate, leading to improved urinary flow and reduced blood pressure . Additionally, Terazosin has shown potential therapeutic effects in treating motor neuron disease and non-alcoholic fatty pancreas disease, highlighting its versatility and potential for repurposing .

Propiedades

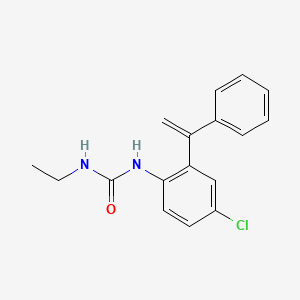

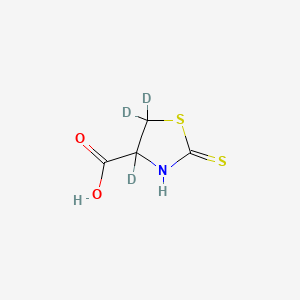

Fórmula molecular |

C20H26N4O4 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

InChI |

InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |

Clave InChI |

ZOUTUYYZIMGRSA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)